molecular formula C23H32O2 B1243816 18-Vinylprogesterone

18-Vinylprogesterone

Cat. No.: B1243816
M. Wt: 340.5 g/mol
InChI Key: TZDPJVSOAZDLGP-NURQPWONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Vinylprogesterone (CAS: 115940-37-9; molecular formula: C₂₃H₃₂O₂) is a synthetic steroid derivative characterized by a vinyl group (-CH₂CH₂) substitution at the C18 position of the progesterone backbone . This structural modification enhances its specificity as a mechanism-based inhibitor of cytochrome P-450(11β), a key enzyme in aldosterone biosynthesis. Studies demonstrate that this compound irreversibly inactivates P-450(11β) by inducing heme destruction rather than protein modification, effectively blocking the final steps of aldosterone production (e.g., 18-hydroxylation and 18-oxidation) .

Properties

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32O2/c1-4-11-23-13-10-20-18(21(23)8-7-19(23)15(2)24)6-5-16-14-17(25)9-12-22(16,20)3/h4,14,18-21H,1,5-13H2,2-3H3/t18-,19-,20+,21+,22+,23-/m1/s1

InChI Key

TZDPJVSOAZDLGP-NURQPWONSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC=C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC=C

Synonyms

18-vinylprogesterone
18VP

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed :

  • 18-Ethynylprogesterone : Features an ethynyl (-C≡CH) group at C16.
  • 17α-Hydroxyprogesterone : Lacks C18 modifications but has a hydroxyl (-OH) group at C15.
  • 18-Ethynyldeoxycorticosterone : Combines C18 ethynyl substitution with a deoxycorticosterone backbone.

Structural Impact :

  • 17α-Hydroxyprogesterone lacks C18 modifications, rendering it inactive against P-450(11β) but relevant in cortisol biosynthesis .

Mechanism of Enzyme Inhibition

Compound Target Enzyme Inhibition Mechanism Key Step Inhibited
18-Vinylprogesterone P-450(11β) Heme destruction 18-Hydroxylation
18-Ethynylprogesterone P-450(11β) Mechanism-based inactivation* Aldosterone synthesis
Mifepristone (RU486) P-450(3A4) Competitive inhibition Steroid metabolism
18-Ethynyldeoxycorticosterone P-450(11β) Heme alkylation 18-Oxidation

*18-Ethynylprogesterone causes enzyme inactivation through covalent heme adduct formation, distinct from this compound’s heme degradation .

Key Findings :

  • This compound shows step-specific inhibition, preferentially blocking 18-hydroxylation over 11β-hydroxylation, as demonstrated in bovine adrenocortical cells .
  • 18-Ethynyldeoxycorticosterone targets later aldosterone synthesis steps (e.g., 18-oxidation) but exhibits lower potency than this compound .
  • Mifepristone , a progesterone antagonist, inhibits a different cytochrome isoform (P-450(3A4)), highlighting structural specificity in enzyme targeting .

Efficacy and Selectivity

  • Potency : this compound achieves 50% P-450(11β) inactivation at ~5 µM, outperforming 18-ethynyl derivatives in bovine models .

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